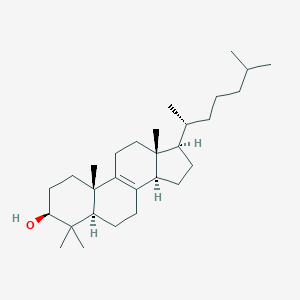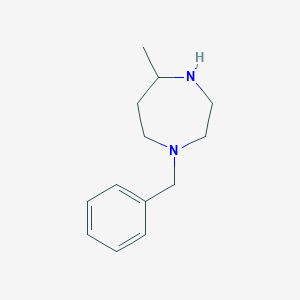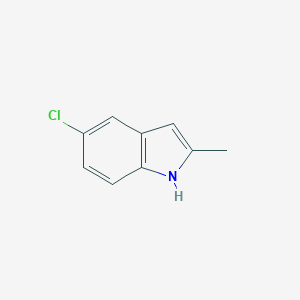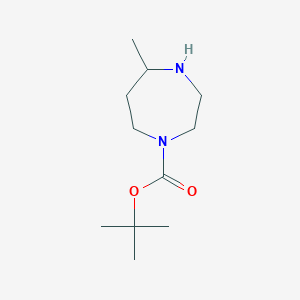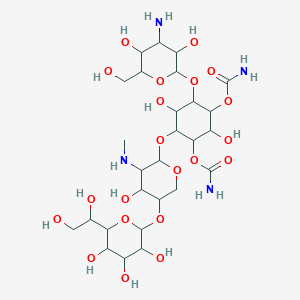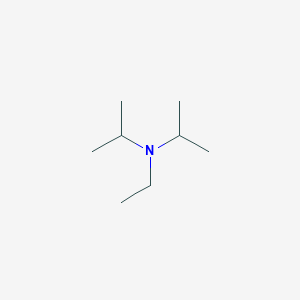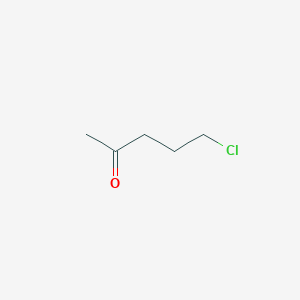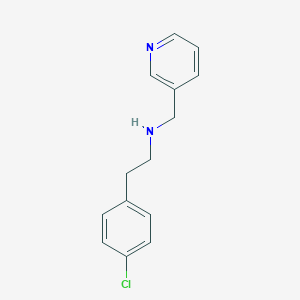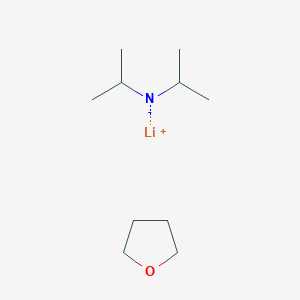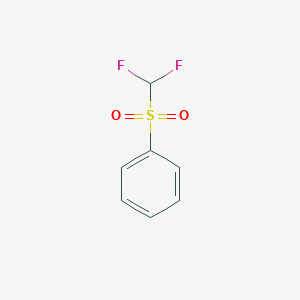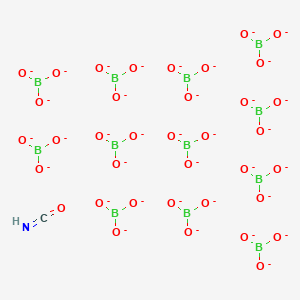
Isocyanatoundecahydrododecaborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isocyanatoundecahydrododecaborate (IUD) is a boron-containing compound that has gained attention in the scientific community due to its potential applications in various fields. IUD is a unique compound that has a cage-like structure and is composed of boron, carbon, and nitrogen atoms. In
作用机制
The mechanism of action of Isocyanatoundecahydrododecaborate is not fully understood. However, studies have suggested that Isocyanatoundecahydrododecaborate can interact with various cellular targets such as DNA, proteins, and enzymes. Isocyanatoundecahydrododecaborate can also induce oxidative stress and activate various signaling pathways that can lead to cell death.
Biochemical and Physiological Effects:
Studies have shown that Isocyanatoundecahydrododecaborate can induce various biochemical and physiological effects. In vitro studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that Isocyanatoundecahydrododecaborate can reduce tumor growth in animal models.
实验室实验的优点和局限性
One of the major advantages of using Isocyanatoundecahydrododecaborate in lab experiments is its unique structure and boron-containing nature. Isocyanatoundecahydrododecaborate can act as a ligand and form complexes with various metals and organic molecules. Isocyanatoundecahydrododecaborate is also biocompatible and can be used in biological systems without causing toxicity.
However, one of the limitations of using Isocyanatoundecahydrododecaborate in lab experiments is its low solubility in non-polar solvents. This can limit its use in certain chemical reactions and make it difficult to handle in the lab.
未来方向
For the study of Isocyanatoundecahydrododecaborate include the development of new derivatives, understanding the mechanism of action, and the synthesis of new materials.
合成方法
The synthesis of Isocyanatoundecahydrododecaborate can be achieved through the reaction of sodium undecahydrododecaborate with isocyanate compounds. The reaction takes place in the presence of a suitable solvent and a catalyst. The resulting product is a white crystalline solid that is soluble in polar solvents. The purity of the product can be determined through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
Isocyanatoundecahydrododecaborate has been extensively studied for its potential applications in various fields such as medicine, materials science, and catalysis. In medicine, Isocyanatoundecahydrododecaborate has been investigated for its anti-cancer properties. Studies have shown that Isocyanatoundecahydrododecaborate can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Isocyanatoundecahydrododecaborate has also been explored for its potential use as a drug delivery system due to its unique structure and biocompatibility.
In materials science, Isocyanatoundecahydrododecaborate has been used as a precursor for the synthesis of boron-containing materials such as boron carbide and boron nitride. Isocyanatoundecahydrododecaborate has also been investigated for its potential use in the synthesis of metal-organic frameworks (MOFs) due to its ability to act as a ligand.
In catalysis, Isocyanatoundecahydrododecaborate has been explored for its potential use as a catalyst in various chemical reactions. Studies have shown that Isocyanatoundecahydrododecaborate can act as a Lewis acid catalyst in the synthesis of cyclic carbonates and as a Bronsted acid catalyst in the synthesis of esters.
属性
CAS 编号 |
122423-76-1 |
|---|---|
产品名称 |
Isocyanatoundecahydrododecaborate |
分子式 |
CHB12NO37-36 |
分子量 |
748.8 g/mol |
InChI |
InChI=1S/CHNO.12BO3/c2-1-3;12*2-1(3)4/h2H;;;;;;;;;;;;/q;12*-3 |
InChI 键 |
ZUTQJAVOBCLMEE-UHFFFAOYSA-N |
SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
规范 SMILES |
B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].C(=N)=O |
同义词 |
isocyanatoundecahydro-closo-dodecaborate(2-) isocyanatoundecahydrododecaborate IUDB |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-2-[2-(Tritylamino)thiazol-4-yl]-2-(trityloxyimino)acetic Acid Ethyl Ester](/img/structure/B45284.png)


